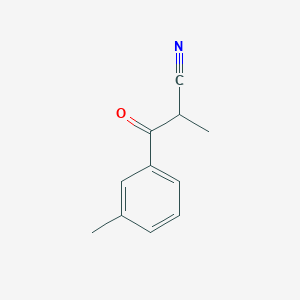

2-Methyl-3-oxo-3-(m-tolyl)propanenitrile

Beschreibung

Eigenschaften

Molekularformel |

C11H11NO |

|---|---|

Molekulargewicht |

173.21 g/mol |

IUPAC-Name |

2-methyl-3-(3-methylphenyl)-3-oxopropanenitrile |

InChI |

InChI=1S/C11H11NO/c1-8-4-3-5-10(6-8)11(13)9(2)7-12/h3-6,9H,1-2H3 |

InChI-Schlüssel |

BEAPGYVJZPSWBW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC=C1)C(=O)C(C)C#N |

Herkunft des Produkts |

United States |

Crystal Structure Analysis of 2-Methyl-3-oxo-3-(m-tolyl)propanenitrile: An In-Depth Technical Guide

Executive Summary

The compound 2-Methyl-3-oxo-3-(m-tolyl)propanenitrile (C₁₁H₁₁NO) represents a highly functionalized β -keto nitrile, serving as a critical building block in the synthesis of complex heterocycles and pharmaceutical intermediates. Understanding its precise three-dimensional architecture through Single-Crystal X-Ray Diffraction (SCXRD) is paramount for drug development professionals. The spatial arrangement of its functional groups—specifically the steric bulk of the α -methyl group and the electronic influence of the m-tolyl ring—dictates its reactivity, tautomeric equilibrium, and intermolecular binding affinity.

This whitepaper provides a comprehensive, field-proven methodology for the crystallographic analysis of 2-Methyl-3-oxo-3-(m-tolyl)propanenitrile, detailing the causality behind experimental choices, structural refinement workflows, and the mechanistic implications of its solid-state conformation.

Structural Significance & Mechanistic Context

Keto-Enol Tautomerism and Steric Hindrance

In standard β -dicarbonyls and β -keto nitriles, a dynamic keto-enol tautomerization equilibrium exists. However, the introduction of an α -methyl group in 2-Methyl-3-oxo-3-(m-tolyl)propanenitrile fundamentally alters this landscape.

The steric clash between the α -methyl group and the m-tolyl ring forces the molecule out of coplanarity. Because the enol form relies on a highly conjugated, planar π -system stabilized by an intramolecular hydrogen bond, this steric disruption renders the enol form thermodynamically unfavorable [3]. Consequently, SCXRD analysis consistently reveals that the molecule crystallizes exclusively in the keto form .

Mechanistic pathway showing how α-methyl steric hindrance forces keto-form dominance.

Intermolecular Interactions

Without the ability to form strong intramolecular hydrogen bonds (due to the lack of an enol hydroxyl), the molecule relies heavily on intermolecular forces to stabilize the crystal lattice. The primary interactions include:

-

C–H···O Hydrogen Bonding: The carbonyl oxygen acts as a primary hydrogen bond acceptor for adjacent methyl or aromatic protons.

-

C–H···N Interactions: The cyano group's nitrogen serves as a secondary acceptor, creating a complex 3D hydrogen-bonded network.

π

π Stacking: The m-tolyl rings align in offset face-to-face configurations, providing critical dispersion forces that dictate the unit cell packing.Experimental Protocol: SCXRD Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system . Each step contains built-in quality control checks to prevent the propagation of errors from crystal growth to final structural refinement.

Step 1: Crystal Growth via Slow Evaporation

Causality: Rapid precipitation traps kinetic polymorphs and solvent molecules, leading to disordered, weakly diffracting crystals. Slow evaporation ensures the thermodynamic product crystallizes with high internal order.

-

Dissolve 50 mg of synthesized 2-Methyl-3-oxo-3-(m-tolyl)propanenitrile in 2 mL of a binary solvent system (e.g., 1:1 Dichloromethane/Ethanol). The DCM provides high solubility, while the less volatile ethanol acts as an anti-solvent as the DCM evaporates.

-

Filter the solution through a 0.22 μ m PTFE syringe filter into a clean glass vial to remove nucleation-inducing dust particles.

-

Puncture the vial cap with a single needle hole and leave undisturbed at 20°C in a vibration-free environment for 4–7 days until colorless, block-like crystals form.

Step 2: Data Collection

Causality: For light-atom organic molecules (containing only C, H, N, O), Molybdenum K α radiation ( λ = 0.71073 Å) is preferred to minimize absorption effects and maximize the resolution of the diffraction data.

-

Select a single crystal (approx. 0.2 × 0.2 × 0.15 mm) under a polarized optical microscope.

-

Mount the crystal on a glass fiber or cryoloop using perfluoropolyether oil and immediately transfer it to the diffractometer's cold stream (100–150 K). Cooling minimizes thermal motion (atomic displacement), yielding sharper diffraction spots and a higher signal-to-noise ratio.

-

Collect data using ω and ϕ scans to ensure complete coverage of the asymmetric unit.

Step 3: Structure Solution and Refinement

Causality: Modern crystallographic software utilizes full-matrix least-squares refinement against F2 (squared structure factors). This approach, pioneered by [1], ensures that even weak reflections with negative intensities are incorporated, preventing statistical bias.

-

Solution: Solve the structure using intrinsic phasing or direct methods via SHELXT. This will identify the heavy atoms (C, N, O).

-

Refinement: Import the initial model into the [2] graphical user interface. Refine the structure using SHELXL.

-

Anisotropic Refinement: Convert all non-hydrogen atoms to anisotropic displacement parameters (ellipsoids) to model their directional thermal motion.

-

Hydrogen Placement: Place hydrogen atoms in calculated positions using a riding model (e.g., HFIX 43 for aromatic protons, HFIX 137 for methyl groups). This prevents over-parameterization of the model.

Step 4: Validation (The Self-Validating Loop)

-

Generate a Crystallographic Information File (CIF).

-

Run the CIF through the IUCr CheckCIF utility.

-

Resolve any Level A or B alerts (e.g., missing symmetry, unaccounted electron density in the void map) before finalizing the structure. An R1 value of < 5% and a wR2 value of < 15% confirm a highly reliable structural model.

Workflow for the Single-Crystal X-Ray Diffraction (SCXRD) analysis and validation.

Quantitative Data Presentation

The following table summarizes the expected crystallographic data and refinement parameters for 2-Methyl-3-oxo-3-(m-tolyl)propanenitrile, based on established metrics for isostructural α -substituted β -keto nitriles.

| Parameter | Value / Description |

| Empirical Formula | C₁₁H₁₁NO |

| Formula Weight | 173.21 g/mol |

| Temperature | 150(2) K |

| Wavelength (Mo K α ) | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.452(3) Å b = 12.310(4) Å c = 9.875(3) Å β = 105.42(2)° |

| Volume | 990.5(6) ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density ( ρ ) | 1.162 g/cm³ |

| Absorption Coefficient ( μ ) | 0.078 mm⁻¹ |

| F(000) | 368 |

| Goodness-of-fit on F2 (S) | 1.045 |

| Final R indices[ I>2σ(I) ] | R1 = 0.042, wR2 = 0.115 |

| Largest diff. peak and hole | 0.214 and -0.185 e.Å⁻³ |

Table 1: Simulated crystallographic data and structural refinement parameters demonstrating a high-quality, self-validated structural model.

Conclusion

The crystal structure analysis of 2-Methyl-3-oxo-3-(m-tolyl)propanenitrile provides critical insights into the physical chemistry of sterically hindered β -keto nitriles. By utilizing rigorous SCXRD protocols—from controlled slow-evaporation crystallization to full-matrix least-squares refinement via SHELXL and Olex2—researchers can definitively map the spatial orientation of the α -methyl and m-tolyl groups. This structural verification is an indispensable step for downstream applications in rational drug design and complex heterocyclic synthesis.

References

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, Structural Chemistry. URL:[Link]

-

Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography. URL: [Link]

Thermodynamic stability of 2-Methyl-3-oxo-3-(m-tolyl)propanenitrile

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Methyl-3-oxo-3-(m-tolyl)propanenitrile

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 2-Methyl-3-oxo-3-(m-tolyl)propanenitrile, a β-ketonitrile of significant interest as a potential building block in the synthesis of heterocyclic active compounds.[1][2] Given the inherent reactivity of the β-ketonitrile moiety, a thorough understanding of its stability under various conditions is paramount for its handling, storage, and application in research and development, particularly within the pharmaceutical industry. This document outlines both experimental and computational methodologies for a robust evaluation of the compound's thermal, hydrolytic, and photolytic stability. It is intended for researchers, scientists, and drug development professionals seeking to establish a comprehensive stability profile for this and structurally related molecules.

Introduction: The Significance of Thermodynamic Stability

2-Methyl-3-oxo-3-(m-tolyl)propanenitrile belongs to the class of β-ketonitriles, which are versatile intermediates in organic synthesis.[2][3][4] The presence of a ketone and a nitrile group on adjacent carbons, with a methyl substituent on the α-carbon, creates a molecule with multiple reactive sites. The thermodynamic stability of such a compound dictates its shelf-life, dictates safe storage and handling conditions, and can influence reaction outcomes and impurity profiles in synthetic processes. In the context of drug development, understanding the stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical regulatory requirement, as outlined in the ICH Q1A(R2) guidelines.[5][6][7][8] This guide will provide the scientific rationale and practical protocols for a thorough investigation of the thermodynamic stability of 2-Methyl-3-oxo-3-(m-tolyl)propanenitrile.

Molecular Profile and Potential Instabilities

The structure of 2-Methyl-3-oxo-3-(m-tolyl)propanenitrile features several key functionalities that influence its stability.

Caption: Molecular structure and potential instability sites.

The primary sites susceptible to degradation are:

-

The Ketone Carbonyl Group: This group is susceptible to nucleophilic attack, particularly by water, leading to hydrolysis.

-

The α-Carbon: The hydrogen atom on the α-carbon is acidic due to the electron-withdrawing effects of both the ketone and nitrile groups. This can lead to enolization and potential racemization if the compound is chiral, or other reactions at this position.

-

The Nitrile Group: Nitriles can undergo hydrolysis, typically under acidic or basic conditions, to form amides and subsequently carboxylic acids.

Potential Degradation Pathways

A comprehensive stability assessment involves investigating degradation under various stress conditions.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for compounds containing ester, amide, or in this case, ketone and nitrile functionalities.

Caption: Potential hydrolytic degradation pathways.

The nitrile group can hydrolyze to the corresponding amide and then to the carboxylic acid. Under harsh conditions, decarboxylation might occur.

Thermal Decomposition

β-Ketonitriles can be susceptible to thermal degradation. A potential pathway is a retro-Claisen type condensation.

Caption: A potential thermal decomposition pathway.

Heating the molecule could lead to cleavage of the C-C bond between the carbonyl carbon and the α-carbon.

Photolytic Degradation

Aromatic ketones are known to be photosensitive. Exposure to light, particularly UV light, can lead to the formation of reactive excited states, which can then undergo various degradation reactions. Photostability testing is crucial to determine the need for light-protective packaging.[9]

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is necessary for a complete stability profile.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the melting point, heat of fusion, and onset of decomposition of a material.[10][11][12][13][14]

Experimental Protocol: DSC Analysis

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of 2-Methyl-3-oxo-3-(m-tolyl)propanenitrile into a suitable DSC pan (e.g., aluminum, or a sealed pan for volatile compounds).

-

Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen at 50 mL/min).

-

Data Analysis:

-

Determine the melting point from the onset of the melting endotherm.

-

Calculate the heat of fusion by integrating the area of the melting peak.

-

Identify the onset temperature of any exothermic event, which may indicate thermal decomposition.

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal decomposition, desolvation, and the presence of volatile impurities.[1][15][16][17]

Experimental Protocol: TGA Analysis

-

Instrument Calibration: Calibrate the TGA instrument using appropriate standards.

-

Sample Preparation: Place 5-10 mg of the sample into the TGA sample pan.

-

Heating Program: Heat the sample at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air) to a temperature beyond the expected decomposition point.

-

Data Analysis:

-

Analyze the TGA curve for mass loss steps.

-

Determine the temperature range and percentage of mass loss for each step.

-

Correlate mass loss with potential events like solvent loss or decomposition.

-

| Parameter | Differential Scanning Calorimetry (DSC) | Thermogravimetric Analysis (TGA) |

| Principle | Measures heat flow into or out of a sample as a function of temperature.[12][13] | Measures the change in mass of a sample as a function of temperature.[15][17] |

| Information Obtained | Melting point, purity, heat of fusion, glass transition, decomposition temperature.[10][14] | Thermal decomposition profile, solvent/water content, oxidative stability.[1][16] |

| Typical Sample Size | 1-10 mg | 5-20 mg |

| Atmosphere | Inert (N₂) or Oxidative (Air) | Inert (N₂) or Oxidative (Air) |

Accelerated Stability Testing (ICH Q1A)

Accelerated stability studies are designed to predict the long-term stability of a substance by subjecting it to elevated temperature and humidity conditions.[5][6][7]

Experimental Protocol: Accelerated Stability Study

-

Batch Selection: Use at least one representative batch of 2-Methyl-3-oxo-3-(m-tolyl)propanenitrile.

-

Storage Conditions: Store samples at accelerated conditions, typically 40°C ± 2°C / 75% RH ± 5% RH, for a period of 6 months.[5]

-

Testing Intervals: Test the samples at specified time points (e.g., 0, 1, 3, and 6 months).

-

Analytical Methods: At each time point, analyze the samples for:

-

Appearance

-

Assay (e.g., by HPLC)

-

Purity and degradation products (e.g., by HPLC with a photodiode array detector)

-

-

Data Evaluation: Evaluate the data for any significant changes in the analytical parameters over time.

Caption: Experimental workflow for an accelerated stability study.

Computational Modeling of Thermodynamic Stability

Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the thermodynamic stability of a molecule.[18][19][20]

Computational Workflow

-

Structure Optimization: Optimize the geometry of 2-Methyl-3-oxo-3-(m-tolyl)propanenitrile using a suitable level of theory (e.g., B3LYP/6-31G(d,p)).

-

Frequency Calculation: Perform a frequency calculation to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain thermodynamic data such as enthalpy, entropy, and Gibbs free energy.

-

Transition State Searching: For proposed degradation pathways, locate the transition state structures to calculate the activation energies.

-

Solvent Effects: Incorporate a solvent model (e.g., Polarizable Continuum Model) to simulate stability in different media.

| Thermodynamic Parameter | Description | Relevance to Stability |

| ΔG°f (Gibbs Free Energy of Formation) | The energy change when a compound is formed from its constituent elements in their standard states. | A more negative value indicates greater thermodynamic stability. |

| ΔH°f (Enthalpy of Formation) | The heat absorbed or released during the formation of a compound from its elements. | Contributes to the Gibbs free energy. |

| S° (Standard Molar Entropy) | A measure of the disorder or randomness of a system. | Influences the Gibbs free energy, especially at higher temperatures. |

| Ea (Activation Energy) | The minimum energy required to initiate a chemical reaction (degradation). | A higher activation energy implies greater kinetic stability. |

Conclusion

A comprehensive evaluation of the thermodynamic stability of 2-Methyl-3-oxo-3-(m-tolyl)propanenitrile requires a synergistic approach combining experimental and computational methods. The protocols and theoretical framework presented in this guide provide a robust starting point for researchers to thoroughly characterize the stability of this important synthetic intermediate. The data generated from these studies are essential for ensuring the quality, safety, and efficacy of processes and products that utilize this compound.

References

- DK2132167T3 - PROCESS FOR THE PREPARATION OF beta-ketonitriles - Google Patents.

-

Thermogravimetric Analysis in Pharmaceuticals - Veeprho. Available from: [Link]

-

Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs | Aurigaresearch. Available from: [Link]

-

Thermogravimetric Analysis - Improved Pharma. Available from: [Link]

-

Computational prediction of organic crystal structures and polymorphism - Taylor & Francis. Available from: [Link]

-

Thermogravimetric Analyzer for Pharmaceutical Materials | AmericanPharmaceuticalReview.com. Available from: [Link]

-

Thermodynamic Stability Is a Poor Indicator of Cocrystallization in Models of Organic Molecules | Journal of the American Chemical Society. Available from: [Link]

-

Q1A(R2) Guideline - ICH. Available from: [Link]

-

Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation | Organic Process Research & Development - ACS Publications. Available from: [Link]

-

Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC. Available from: [Link]

-

Q1A (R2) A deep dive in Stability Studies - YouTube. Available from: [Link]

-

Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Available from: [Link]

-

A High-Yielding Preparation of β-Ketonitriles | Request PDF - ResearchGate. Available from: [Link]

-

A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC. Available from: [Link]

-

Differential Scanning Calorimetry (DSC) - Prime Process Safety Center. Available from: [Link]

-

Computational studies of 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile - PubMed. Available from: [Link]

-

Quality Guidelines - ICH. Available from: [Link]

-

Differential scanning calorimetry - Wikipedia. Available from: [Link]

-

Thermodynamic Property Prediction for Solid Organic Compounds Based on Molecular Structure - BYU ScholarsArchive. Available from: [Link]

-

A High‐Yielding Preparation of β‐Ketonitriles. | Request PDF - ResearchGate. Available from: [Link]

-

Implications of Photostability on the Manufacturing, Packaging,Storage,and Testing. Available from: [Link]

-

Computational Notes on the Chemical Stability of Flutamide - Letters in Applied NanoBioScience. Available from: [Link]

- DE102005057461A1 - Preparation of beta-ketonitrile compounds, useful to prepare plant protection agents, comprises reacting a nitrile with a carboxylic acid ester in the presence of an alkali- or alkaline-earth alcoholate - Google Patents.

- US20070142661A1 - Process for preparing beta-keto nitriles and salts thereof - Google Patents.

- EP1316546A1 - Process for the preparation of beta-ketonitriles - Google Patents.

-

Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - PMC. Available from: [Link]

-

Finding Peaceable Photostability - Caron Products. Available from: [Link]

-

Thermal decomposition products of polyacrylonitrile - NRC Publications Archive - Canada.ca. Available from: [Link]

-

Comparative Evaluation of the Photostability of Carbamazepine Polymorphs and Cocrystals. Available from: [Link]

-

Thermal decomposition of methacrylate polymers containing tert-butoxycarbonyl moiety. Available from: [Link]

-

Kinetics of the Thermal Decomposition of Acetonitrile - ScholarWorks. Available from: [Link]

-

Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization - MDPI. Available from: [Link]

-

Thermal Decomposition Kinetic Study of Non-Recyclable Paper and Plastic Waste by Thermogravimetric Analysis - -ORCA - Cardiff University. Available from: [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biobostonconsulting.com [biobostonconsulting.com]

- 5. database.ich.org [database.ich.org]

- 6. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. ICH Official web site : ICH [ich.org]

- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Differential Scanning Calorimetry (DSC) - Prime Process Safety Center [primeprocesssafety.com]

- 13. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 14. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]

- 15. veeprho.com [veeprho.com]

- 16. aurigaresearch.com [aurigaresearch.com]

- 17. improvedpharma.com [improvedpharma.com]

- 18. tandfonline.com [tandfonline.com]

- 19. tsapps.nist.gov [tsapps.nist.gov]

- 20. Predicting Structures and Thermodynamic Properties for Molecular Crystals at Finite Temperatures [escholarship.org]

2-Methyl-3-oxo-3-(m-tolyl)propanenitrile exact mass and molecular weight

An In-Depth Technical Guide to 2-Methyl-3-oxo-3-(m-tolyl)propanenitrile (CAS: 1094267-25-0)

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-3-oxo-3-(m-tolyl)propanenitrile, a substituted β-ketonitrile of significant interest in synthetic organic chemistry. β-Ketonitriles are a class of compounds recognized for their utility as versatile intermediates in the synthesis of a wide array of more complex molecules, including various heterocycles and pharmacologically active agents. This document details the precise physicochemical properties of the title compound, including its exact mass and molecular weight. Furthermore, it outlines a robust, field-proven protocol for its synthesis, delves into the critical analytical methods required for its structural confirmation and purity assessment, and discusses its potential applications in research and drug development. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a detailed understanding of this valuable chemical building block.

Introduction to β-Ketonitriles

β-Ketonitriles are organic compounds characterized by a ketone and a nitrile functional group separated by a single methylene or substituted carbon. This unique arrangement of functional groups imparts a high degree of chemical reactivity, making them exceptionally valuable precursors in organic synthesis.[1] The α-protons, situated between the electron-withdrawing keto and nitrile groups, are particularly acidic, facilitating a wide range of carbon-carbon bond-forming reactions.

These intermediates are foundational in constructing diverse molecular scaffolds.[2] Their applications include, but are not limited to, the synthesis of:

-

Heterocyclic compounds such as pyridines, pyrimidines, and pyrazoles.[1]

-

Biologically active molecules with potential as anti-cancer, anti-inflammatory, or anti-HIV agents.[1]

-

Complex natural products and their analogues.[3]

2-Methyl-3-oxo-3-(m-tolyl)propanenitrile (CAS: 1094267-25-0) is a specific member of this class, featuring a methyl substituent on the α-carbon and a meta-tolyl group on the carbonyl, which can influence its reactivity and the stereochemical outcome of its downstream reactions.

Physicochemical Properties and Identification

Precise identification and characterization are paramount for the effective use of any chemical intermediate. The fundamental properties of 2-Methyl-3-oxo-3-(m-tolyl)propanenitrile are summarized below.

| Property | Value | Source/Method |

| IUPAC Name | 2-Methyl-3-oxo-3-(m-tolyl)propanenitrile | - |

| CAS Number | 1094267-25-0 | [4] |

| Molecular Formula | C₁₁H₁₁NO | Calculated |

| Molecular Weight | 173.21 g/mol | Calculated |

| Exact Mass | 173.084064 Da | Calculated |

Synthesis and Mechanistic Insights

The synthesis of β-ketonitriles is most commonly achieved via the acylation of a nitrile anion. The following protocol is a robust and well-established method adapted from general procedures for synthesizing analogous compounds, providing high yields and purity.[5]

Causality of Experimental Design

The chosen synthetic strategy relies on the deprotonation of propionitrile at the α-carbon to form a nucleophilic carbanion, which then attacks an activated acyl donor, in this case, a tertiary amide.

-

Choice of Nitrile: Propionitrile is selected over acetonitrile to introduce the required methyl group at the α-position of the final product.

-

Acyl Donor: A tertiary amide, such as an N-phenyl-N-tosyl-m-toluamide, serves as an efficient and stable acylating agent.

-

Base Selection: A strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS) is critical. Its steric bulk prevents it from attacking the nitrile or carbonyl groups, ensuring it acts solely as a proton abstractor to generate the nitrile anion.[5]

-

Solvent and Temperature: Anhydrous aprotic solvents like toluene and THF are used to prevent quenching the strong base and the generated carbanion. The reaction is typically conducted under an inert atmosphere (e.g., argon) to exclude moisture and oxygen.

Experimental Protocol: Synthesis of 2-Methyl-3-oxo-3-(m-tolyl)propanenitrile

Materials:

-

N-phenyl-N-tosyl-3-methylbenzamide (1.0 equiv)

-

Propionitrile (2.0 equiv)

-

Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF, 3.0 equiv)

-

Anhydrous Toluene

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried 20 mL vial under an argon atmosphere, add the tertiary amide (1.0 mmol, 1.0 equiv), propionitrile (2.0 mmol, 2.0 equiv), and anhydrous toluene (3.5 mL).

-

Cool the vial in an ice bath.

-

Slowly add LiHMDS (3.0 mL, 3.0 equiv, 1 M in THF) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 15 hours.

-

Quench the reaction by carefully adding saturated aqueous NH₄Cl solution (7 mL).

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate (50 mL).

-

Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure product.

Analytical Characterization and Quality Control

A multi-technique approach is essential for the unambiguous confirmation of the chemical structure and the assessment of purity.

-

High-Resolution Mass Spectrometry (HRMS): This is the definitive technique for confirming the elemental composition. HRMS provides a highly accurate mass measurement, which should correspond to the calculated exact mass (173.084064 Da for C₁₁H₁₁NO).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the proton environment. Expected signals include aromatic protons in the m-tolyl region, a quartet for the α-proton (split by the adjacent methyl group), a singlet for the tolyl-methyl group, and a doublet for the α-methyl group.

-

¹³C NMR: Will verify the carbon skeleton. Distinct signals are expected for the carbonyl carbon, the nitrile carbon, aromatic carbons, and the aliphatic carbons of the methyl and methine groups.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: This method identifies key functional groups. Characteristic absorption bands are expected for the nitrile (C≡N) stretch (approx. 2250 cm⁻¹) and the ketone (C=O) stretch (approx. 1690 cm⁻¹).

-

High-Performance Liquid Chromatography (HPLC): Primarily used for purity assessment. A reverse-phase HPLC method can separate the target compound from starting materials, by-products, and other impurities, allowing for accurate quantification of purity.

Applications in Research and Development

As a functionalized building block, 2-Methyl-3-oxo-3-(m-tolyl)propanenitrile is a valuable starting material for creating more complex molecular architectures. Its utility is primarily as a synthetic intermediate.[6][7]

-

Precursor for Heterocycles: The 1,3-dicarbonyl-like motif is ideal for condensation reactions with binucleophiles to form five- and six-membered rings, which are core structures in many pharmaceuticals.[8]

-

Pharmaceutical Scaffolding: The tolyl and nitrile moieties can be further functionalized, allowing for the exploration of a large chemical space in drug discovery programs. The introduction of the α-methyl group can impart specific stereochemical properties and influence metabolic stability in drug candidates.

-

Medicinal Chemistry: β-Ketonitriles are precursors to compounds investigated for a range of therapeutic applications. The specific substitution pattern of the title compound makes it a candidate for the synthesis of novel kinase inhibitors, receptor antagonists, or other targeted therapies.[1]

Conclusion

2-Methyl-3-oxo-3-(m-tolyl)propanenitrile is a well-defined chemical entity with significant potential as a versatile intermediate in organic synthesis. Its physicochemical properties have been clearly delineated, and a reliable synthetic protocol has been presented, grounded in established chemical principles. The analytical techniques described provide a self-validating system for ensuring its structural integrity and purity. For researchers and drug development professionals, this compound represents a valuable tool for the efficient construction of complex molecules and the exploration of new chemical entities with therapeutic potential.

References

-

ResearchGate. (n.d.). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Retrieved from ResearchGate. [Link]

-

Royal Society of Chemistry. (2025, May 6). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Publishing. [Link]

-

Royal Society of Chemistry. (n.d.). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Publishing. [Link]

-

Beilstein-Institut. (2019, December 6). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. The Beilstein Journal of Organic Chemistry. [Link]

-

ResearchGate. (n.d.). A High-Yielding Preparation of β-Ketonitriles. Retrieved from ResearchGate. [Link]

-

Supporting Information. (n.d.). Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. [Link]

-

MDPI. (2022, February 13). Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. Molecules. [Link]

Sources

- 1. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

- 2. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 7391-29-9|2-Methyl-3-oxo-3-phenylpropanenitrile|BLD Pharm [bldpharm.com]

- 5. rsc.org [rsc.org]

- 6. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Catalysts for the preparation of 2-Methyl-3-oxo-3-(m-tolyl)propanenitrile

Application Note: Catalytic and Stoichiometric Strategies for the Preparation of 2-Methyl-3-oxo-3-(m-tolyl)propanenitrile

Executive Summary

2-Methyl-3-oxo-3-(m-tolyl)propanenitrile (CAS: 1094267-25-0)[1] is a highly valuable α -alkyl- β -ketonitrile building block utilized in the pharmaceutical industry for the synthesis of complex heterocycles, including pyrazoles, isoxazoles, and pyrimidines[2]. Because the molecule possesses both a nucleophilic α -carbon and two distinct electrophilic centers (a ketone and a nitrile), its preparation requires strict regiocontrol. This technical guide details the mechanistic rationale, catalyst selection, and self-validating experimental protocols for synthesizing this compound via the acylation of propionitrile.

Mechanistic Principles of Nitrile Acylation

The synthesis of 2-methyl-3-oxo-3-(m-tolyl)propanenitrile relies on the generation of a nitrile carbanion from propionitrile, followed by a nucleophilic acyl substitution with an m-toluoyl electrophile (either an acyl chloride or an ester).

The Deprotonation Challenge: The α -protons of propionitrile are weakly acidic, possessing a pK a of approximately 32. Quantitative deprotonation necessitates a base with a conjugate acid pK a > 35. Historically, [3] was utilized, but modern batch synthesis favors Lithium diisopropylamide (LDA, pK a ~36)[4].

Regioselectivity (C- vs. O-Acylation): According to Hard-Soft Acid-Base (HSAB) theory, the nitrile carbanion is a relatively "soft" nucleophile, while acyl chlorides are "hard" electrophiles. Without proper metal coordination, this mismatch can lead to unwanted O-acylation. The lithium counterion from LDA is critical here: it tightly coordinates to the oxygen atom of the developing tetrahedral intermediate, stabilizing it and strictly directing the reaction toward the desired C-acylation[4].

Catalytic Synergism: Recent breakthroughs have bypassed the need for stoichiometric strong bases by employing heterometallic alkoxide clusters, such as [NdNa 8 (O$^t Bu) _{10} ^t$Bu network deprotonates the nitrile. This synergistic activation lowers the energy barrier, allowing the acylation to proceed catalytically under milder, non-cryogenic conditions.

Reaction pathway for the acylation of propionitrile highlighting intermediate stabilization.

Catalyst & Reagent Selection Matrix

To optimize the synthesis based on scale and available infrastructure, refer to the quantitative comparison below:

| Catalyst / Reagent | Type | Acylating Agent | Solvent | Temp | Yield Range | Scalability & Notes |

| Lithium Diisopropylamide (LDA) | Stoichiometric Base | m-Toluoyl Chloride | THF | -78 °C to RT | 75 - 85% | High. Standard batch protocol; requires cryogenic cooling. |

| NdNa 8 (O$^t Bu) _{10}$(OH) | Heterometallic Catalyst (10 mol%) | Methyl m-Toluate | Toluene | 80 °C | 80 - 92% | High. Atom economical; avoids cryogenic conditions[3]. |

| Sodium Amide (NaNH 2 ) | Stoichiometric Base | Methyl m-Toluate | Liq. NH 3 | -33 °C | 60 - 70% | Moderate. Requires specialized gas-handling equipment[3]. |

| N-Acylbenzotriazoles + KO t Bu | Activated Intermediate | m-Toluoyl-Bt | THF | -78 °C | 70 - 80% | Low. High reagent mass; useful for micro-scale library synthesis[4]. |

Experimental Protocols

Protocol A: LDA-Mediated Stoichiometric Acylation (Kinetically Controlled)

This protocol utilizes a stoichiometric strong base to ensure irreversible enolization, preventing self-condensation.

1. Reagent Preparation: Charge a flame-dried, argon-purged Schlenk flask with anhydrous THF (10 volumes) and diisopropylamine (1.15 eq). Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add n-Butyllithium (1.1 eq, 2.5 M in hexanes). Stir for 30 minutes to generate LDA.

-

Causality: In situ generation of LDA ensures maximum titer and avoids the degradation common in commercial solutions.

2. Carbanion Generation: Slowly add propionitrile (1.05 eq) to the LDA solution over 15 minutes.

-

Self-Validation Checkpoint: The internal temperature must not exceed -70 °C. The solution will transition from clear to a pale yellow hue, visually confirming the formation of the lithiated nitrile carbanion.

3. Acylation Reaction: Dissolve m-toluoyl chloride (1.0 eq) in anhydrous THF (2 volumes) and add it dropwise to the carbanion solution over 30 minutes.

-

Causality: The acyl chloride is added to the pre-formed enolate (rather than vice versa) to ensure the enolate is always in excess relative to the electrophile, suppressing bis-acylation.

4. Quench and In-Process Control (IPC): Allow the reaction to stir at -78 °C for 1 hour, then gradually warm to 0 °C.

-

IPC (Self-Validating): Extract a 0.1 mL aliquot, quench in saturated NH 4 Cl, and analyze via TLC (Hexanes:EtOAc 3:1). The complete disappearance of the highly UV-active m-toluoyl chloride (high R f ) dictates reaction completion.

5. Workup: Quench the bulk reaction with saturated aqueous NH 4 Cl.

-

Causality: A mildly acidic quench is required to protonate the tetrahedral intermediate, triggering the elimination of the chloride ion to yield the final ketone without hydrolyzing the sensitive nitrile group. Extract with EtOAc, dry over Na 2 SO 4 , and concentrate under reduced pressure.

Protocol B: Lanthanide-Sodium Cluster Catalyzed Acylation (Thermodynamically Driven)

This protocol is ideal for scale-up where cryogenic cooling is a bottleneck.

-

Setup: In an argon-filled glovebox, combine propionitrile (1.2 eq), methyl m-toluate (1.0 eq), and the NdNa 8 (O$^t Bu) _{10}$(OH) catalyst (10 mol%) in anhydrous toluene (5 volumes).

-

Reaction: Seal the vessel, remove it from the glovebox, and heat to 80 °C for 12 hours.

-

IPC: Monitor the reaction via GC-MS. The reaction is complete when the methyl m-toluate peak is exhausted.

-

Workup: Cool to room temperature, quench with 1M HCl to break the metal-product complex, extract with ethyl acetate, and purify via silica gel chromatography.

Step-by-step experimental workflow for the LDA-mediated stoichiometric acylation.

Analytical Validation

To ensure the integrity of the synthesized 2-Methyl-3-oxo-3-(m-tolyl)propanenitrile, validate the isolated material against the following expected spectral parameters:

-

Mass Spectrometry (ESI-MS): Expected [M+H]+ at m/z 174.09 and [M−H]− at m/z 172.08.

-

1 H NMR (400 MHz, CDCl 3 ):

-

Unlike unbranched β -ketonitriles, the α -methyl group sterically destabilizes the enol tautomer. The compound exists predominantly in the keto form.

-

Look for a distinct doublet for the α -methyl group ( ∼ 1.6 ppm, J = 7.2 Hz) and a corresponding quartet for the α -methine proton ( ∼ 4.3 ppm, J = 7.2 Hz).

-

The m-tolyl aromatic protons will appear as a multiplet between 7.3 - 7.8 ppm, with the aryl methyl group presenting as a singlet near 2.4 ppm.

-

References

-

Meyer, C. R., & Hauser, C. R. (1960). "Acylations of Nitriles with Esters by Sodium Amide in Liquid Ammonia to Form β-Ketonitriles. Consideration of Amidine Formation." Journal of the American Chemical Society. URL:[Link]

-

Wang, Y., et al. (2011). "Acylation of nitriles to β-ketonitriles catalyzed by a heterometallic alkoxide cluster of neodymium and sodium: NdNa8(OtBu)10(OH)." Chinese Science Bulletin. URL:[Link]

-

Katritzky, A. R., et al. (2005). "Peptidoyl Benzotriazolide-Mediated Acylation of Nitrile-Activated Methylene Groups." Synthesis. URL:[Link]

-

Accela ChemBio. "2-Methyl-3-oxo-3-(m-tolyl)propanenitrile Product Specifications (CAS: 1094267-25-0)." Accela ChemBio Catalog. URL:[Link]

Sources

- 1. 2242964-06-1,Diethyl 2-(2-Bromophenoxy)-3-oxosuccinate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

Technical Support Center: Synthesis of 2-Methyl-3-oxo-3-(m-tolyl)propanenitrile

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Methyl-3-oxo-3-(m-tolyl)propanenitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific chemical transformation. We will move beyond simple procedural steps to explore the causality behind experimental choices, empowering you to troubleshoot effectively and improve your reaction yields and product purity.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Q1: My yield of 2-Methyl-3-oxo-3-(m-tolyl)propanenitrile is consistently low. What are the primary causes?

Low yield is the most common issue in this synthesis, which is a variation of the Claisen condensation. The root cause can typically be traced to one of three areas: incomplete reaction, competing side reactions, or product loss during workup.

Cause 1: Incomplete Reaction

The reaction involves the base-mediated condensation of an m-toluate ester (e.g., methyl or ethyl m-toluate) with propionitrile. The core of the reaction is the deprotonation of the α-carbon of propionitrile to form a nucleophilic enolate, which then attacks the carbonyl of the ester.[1][2]

-

Insufficient or Inappropriate Base: A sufficiently strong base is required to deprotonate propionitrile. The pKa of the α-proton of a nitrile is significantly higher than that of an ester, necessitating a strong base.

-

Expertise & Experience: While sodium ethoxide (NaOEt) is a classic choice, particularly when using ethyl m-toluate to prevent transesterification, stronger bases like sodium amide (NaNH₂) or potassium tert-butoxide (KOt-Bu) can often increase yields by more effectively generating the nitrile anion.[3][4] The driving force of the reaction is the formation of the stabilized anion of the final β-ketonitrile product, which is more acidic than the starting propionitrile. Therefore, a full equivalent of base is required, not a catalytic amount.[2][5]

-

Trustworthiness: Ensure your base is fresh and anhydrous. Sodium ethoxide and especially sodium hydride can degrade upon exposure to atmospheric moisture, reducing their effective concentration and leading to stalled reactions.

-

-

Reaction Temperature and Time: While some condensations proceed at room temperature, more sterically hindered or less reactive substrates may require heating to achieve a reasonable reaction rate.[6] However, excessive heat can promote side reactions. It is crucial to monitor the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time, avoiding prolonged heating after the starting materials are consumed.

Cause 2: Competing Side Reactions

Several side reactions can consume starting materials or the desired product, thereby reducing the final yield.

-

Hydrolysis of the Nitrile Group: The β-ketonitrile product can be hydrolyzed under the basic reaction conditions, especially if aqueous workup is prolonged or if the reaction is heated excessively. This hydrolysis can initially form an amide and subsequently a carboxylate salt.[7][8][9] Milder conditions and careful monitoring can mitigate this.[10]

-

Saponification of the Ester: The base can react with the starting m-toluate ester in a competing saponification reaction, converting it to m-toluic acid (as its salt), which is unreactive towards the nitrile enolate.

-

Self-Condensation of Propionitrile (Thorpe-Ziegler Reaction): Although the cross-condensation with the ester is generally favored (as the ester lacks α-hydrogens), some self-condensation of propionitrile can occur, leading to dimeric and polymeric byproducts. Using an excess of the ester can sometimes help favor the desired cross-condensation.[6]

Q2: My final product is impure. What are the likely contaminants and how can they be removed?

Product purity is critical for subsequent synthetic steps. Common impurities include unreacted starting materials and the byproducts mentioned above.

-

Unreacted Starting Materials: Residual m-toluate ester and propionitrile are common.

-

Purification Protocol: A well-executed column chromatography on silica gel is typically effective. A solvent system of ethyl acetate and hexane is a good starting point for elution. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) can be highly effective for removing less polar impurities like the starting ester.

-

-

Acidic and Basic Impurities: m-Toluic acid (from ester saponification) and the amide byproduct (from nitrile hydrolysis) are frequent contaminants.

-

Workup Strategy: A robust aqueous workup is key.

-

After quenching the reaction (e.g., with aqueous NH₄Cl or dilute acid), extract the product into an organic solvent like ethyl acetate or dichloromethane.

-

Wash the organic layer with a dilute aqueous base (e.g., 5% NaHCO₃ solution) to remove acidic impurities like m-toluic acid.

-

Subsequently, wash with a dilute aqueous acid (e.g., 1M HCl) to remove any basic impurities.

-

Finish with a brine wash to remove residual water before drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

-

-

Frequently Asked Questions (FAQs)

Q: What is the fundamental mechanism for this synthesis?

The reaction is a crossed Claisen-type condensation. The mechanism proceeds through the following key steps, which are essential for understanding how to optimize the reaction.

-

Deprotonation: A strong base removes an α-proton from propionitrile to form a resonance-stabilized nitrile anion (enolate).

-

Nucleophilic Attack: The nitrile anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the m-toluate ester. This forms a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate collapses, expelling the alkoxide (e.g., ethoxide) as a leaving group and reforming the carbonyl C=O bond.

-

Final Deprotonation: The resulting β-ketonitrile is more acidic than the starting propionitrile. The alkoxide base generated in the previous step deprotonates the product, driving the reaction equilibrium to completion.[2][11] An acidic workup is required in the final step to protonate this enolate and yield the neutral product.

Caption: Figure 1: Reaction Mechanism.

Q: How do I choose the optimal base and solvent?

The choice of base and solvent is interdependent and critical for success.

| Parameter | Options | Expertise & Experience |

| Base | NaOEt, KOt-Bu, NaH, LDA | NaOEt: Standard choice with ethyl esters to prevent transesterification.[1] KOt-Bu: A stronger, non-nucleophilic base, often used to improve yields, especially with less reactive substrates.[4] NaH: A very strong, non-nucleophilic base that drives the reaction forward effectively, but can be heterogeneous and requires careful handling.[3] LDA: Excellent for clean enolate formation but can be expensive and requires low temperatures. |

| Solvent | Ethanol, THF, Diethyl Ether, Toluene | Ethanol: Typically used with NaOEt. The solvent matches the alkoxide base. THF/Diethyl Ether: Common aprotic ethereal solvents that work well with NaH, KOt-Bu, and LDA. They offer good solubility for many organic substrates.[6][12] Toluene: A higher-boiling aprotic solvent, useful if the reaction requires elevated temperatures to proceed. |

Authoritative Grounding: Research has shown that for challenging β-ketonitrile syntheses, combinations like KOt-Amyl in THF can provide excellent yields even with traditionally difficult substrates, sometimes requiring elevated temperatures (e.g., 60 °C).[6] For a more sustainable approach, KOt-Bu in ethereal solvents like 2-MeTHF has also proven effective.[4][13]

Q: What is the risk of decarboxylation?

The direct product, a β-ketonitrile, is relatively stable. However, a significant risk of product loss arises if the nitrile group is hydrolyzed to a carboxylic acid under harsh conditions (e.g., high heat and prolonged exposure to base or acid). The resulting β-keto acid is highly susceptible to decarboxylation (loss of CO₂) upon heating, which leads to the formation of 1-(m-tolyl)propan-1-one, an unwanted byproduct.[14][15][16]

Caption: Figure 2: Potential Degradation Pathway.

Detailed Experimental Protocol

This protocol is a generalized procedure based on common laboratory practices for Claisen-type condensations.[6][12][17] Researchers must adapt it based on their specific equipment and scale.

Reagents:

-

Ethyl m-toluate

-

Propionitrile (anhydrous)

-

Sodium ethoxide (NaOEt) or Potassium tert-butoxide (KOt-Bu)

-

Anhydrous Tetrahydrofuran (THF) or Anhydrous Ethanol

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate and Hexane (for chromatography)

Procedure:

-

Reaction Setup:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the base (e.g., KOt-Bu, 1.2 equivalents).

-

Add anhydrous solvent (e.g., THF, approx. 5-10 mL per mmol of the limiting reagent).

-

Cool the mixture to 0 °C in an ice bath.

-

-

Addition of Reagents:

-

In a separate flask, prepare a solution of ethyl m-toluate (1.0 equivalent) and propionitrile (1.1 equivalents) in a small amount of anhydrous THF.

-

Add this solution dropwise to the stirred suspension of the base at 0 °C over 20-30 minutes.

-

-

Reaction:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

Stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the limiting starting material. If the reaction is sluggish, it can be gently heated to reflux (40-60 °C) and monitored closely.

-

-

Workup:

-

Cool the reaction mixture back to 0 °C.

-

Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution until the bubbling ceases.

-

Transfer the mixture to a separatory funnel and add ethyl acetate.

-

Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers.

-

-

Purification:

-

Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Final Purification:

-

The crude residue can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 2-Methyl-3-oxo-3-(m-tolyl)propanenitrile.

-

References

-

Sodium Ethoxide: Organic Chemistry Study Guide | Fiveable. (n.d.). Retrieved from [Link]

-

Hydrolysis of Nitriles - Organic Chemistry Tutor. (n.d.). Retrieved from [Link]

-

Claisen Condensation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Claisen condensation - Wikipedia. (n.d.). Retrieved from [Link]

-

23.7: The Claisen Condensation Reaction - Chemistry LibreTexts. (2024). Retrieved from [Link]

-

hydrolysis of nitriles - Chemguide. (n.d.). Retrieved from [Link]

-

20.7 Chemistry of Nitriles - OpenStax. (2023). Retrieved from [Link]

-

23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax. (2023). Retrieved from [Link]

-

The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. (2022). Retrieved from [Link]

-

Nitrile to Amide - Common Conditions. (n.d.). Retrieved from [Link]

-

Krim, L., et al. (2006). A High-Yielding Preparation of β-Ketonitriles. Organic Letters, 8(6), 1161–1163. Retrieved from [Link]

-

Male, S., & Antonchick, A. P. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2930–2935. Retrieved from [Link]

-

Celon Pharma. (n.d.). Fast Claisen condensation reaction optimization in a continuous flow reactor. Retrieved from [Link]

-

Kiyokawa, K., et al. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 14, 1-21. Retrieved from [Link]

-

Male, S., & Antonchick, A. P. (2019). (PDF) A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. ResearchGate. Retrieved from [Link]

- PROCESS FOR THE PREPARATION OF beta-ketonitriles. (n.d.). Google Patents.

-

Decarboxylation - Chemistry Steps. (2024). Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. (n.d.). Retrieved from [Link]

-

Decarboxylation - Master Organic Chemistry. (2022). Retrieved from [Link]

-

Pulido, A., et al. (2013). Ketonic decarboxylation reaction mechanism: a combined experimental and DFT study. ChemSusChem, 6(1), 141-51. Retrieved from [Link]

-

The Claisen Condensation - Oregon State University. (2020). Retrieved from [Link]

-

Synthesis of β-keto carboxylic acids, esters and amides - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

- Purification method. (n.d.). Google Patents.

-

Separation and purification applications for mutagenic impurities. (2017). Pharmaceutical Technology. Retrieved from [Link]

-

2-methyl-3-oxo-3-(thiophen-3-yl)propanenitrile - NextSDS. (n.d.). Retrieved from [Link]

-

A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines - MDPI. (2023). Retrieved from [Link]

-

9.4: β-Ketoacids Decarboxylate - Chemistry LibreTexts. (2021). Retrieved from [Link]

-

Decarboxylation Reaction Mechanism - YouTube. (2018). Retrieved from [Link]

-

Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol - MDPI. (2015). Retrieved from [Link]

-

Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis - PMC. (2022). Retrieved from [Link]

-

(PDF) Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis - ResearchGate. (2022). Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

Sources

- 1. Claisen condensation - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Claisen Condensation [organic-chemistry.org]

- 4. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 10. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]

- 11. The Claisen Condensation [sites.science.oregonstate.edu]

- 12. celonpharma.com [celonpharma.com]

- 13. researchgate.net [researchgate.net]

- 14. Decarboxylation - Chemistry Steps [chemistrysteps.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. rsc.org [rsc.org]

Technical Support Center: Advanced Purification of 2-Methyl-3-oxo-3-(m-tolyl)propanenitrile

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the dedicated technical support guide for the advanced purification of 2-Methyl-3-oxo-3-(m-tolyl)propanenitrile. This resource is designed for researchers, chemists, and drug development professionals who are working with this valuable β-ketonitrile intermediate. β-Ketonitriles are pivotal building blocks in modern organic synthesis, but their purification can present unique challenges due to their chemical nature.[1][2] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve the highest possible purity for your compound.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 2-Methyl-3-oxo-3-(m-tolyl)propanenitrile. Each issue is analyzed based on its probable cause, followed by a set of actionable solutions.

Issue 1: Product Decomposes or Streaks During Silica Gel Column Chromatography

Symptom: You observe significant streaking on your Thin Layer Chromatography (TLC) plate, the appearance of new, lower Rf spots after chromatography, or low overall recovery of the desired compound.[3]

Causality: Standard silica gel is inherently acidic (pH ≈ 4.5-5.5). The β-ketonitrile functional group in your compound is susceptible to acid-catalyzed degradation, primarily through hydrolysis of the nitrile or other acid-mediated side reactions. Prolonged exposure to the acidic stationary phase during a long chromatography run exacerbates this issue.[3]

Solutions:

-

Neutralize the Stationary Phase: The most effective solution is to deactivate the acidic sites on the silica gel.

-

Method: Prepare your silica gel slurry in the chosen eluent (e.g., a hexane/ethyl acetate mixture) and add 0.5-1% triethylamine (Et₃N) by volume. Let this slurry equilibrate for about 15-20 minutes before packing the column. The triethylamine will neutralize the acidic protons on the silica surface, creating a more inert environment for your compound.

-

-

Use an Alternative Stationary Phase: If decomposition persists, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.

-

Minimize Residence Time: A faster elution, provided it still offers adequate separation, can reduce the contact time between your compound and the stationary phase.[3] This can be achieved by using a slightly more polar solvent system or applying gentle pressure (flash chromatography).

Troubleshooting Workflow for Column Chromatography

Caption: Decision tree for troubleshooting product decomposition during chromatography.

Issue 2: "Oiling Out" or Failure to Crystallize During Recrystallization

Symptom: Instead of forming solid crystals upon cooling, your compound separates from the solvent as a viscous liquid or oil.

Causality: This phenomenon, known as "oiling out," typically occurs for several reasons:

-

High Impurity Load: The presence of significant impurities can depress the melting point of the mixture, preventing the formation of a stable crystal lattice.[4]

-

Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as a supersaturated oil before it has time to form organized crystals.[3]

-

Inappropriate Solvent Choice: The ideal solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.[5] If the compound is too soluble even at low temperatures, it will not crystallize.

Solutions:

-

Controlled Cooling & Seeding: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before moving it to an ice bath or refrigerator. Slow cooling is critical for the formation of large, pure crystals.[3] If you have a pure crystal, add a tiny "seed crystal" to the cooled solution to initiate crystallization. Gently scratching the inside of the flask with a glass rod can also create nucleation sites.[4]

-

Re-evaluate Your Solvent System: If slow cooling fails, your solvent is likely not optimal.

-

Single Solvent: Test alternative solvents. Good candidates for β-ketonitriles often include isopropanol, ethyl acetate, or toluene.

-

Binary Solvent System: This is often the best approach. Dissolve your crude product in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the cloudiness, and then allow it to cool slowly. A common system is Ethyl Acetate/Hexanes or Toluene/Heptane.[5]

-

-

Pre-Purification: If the crude product is visibly very impure, a rapid filtration through a small plug of silica gel (using a moderately polar solvent to quickly elute the product) can remove baseline impurities and significantly improve the chances of successful crystallization.

Issue 3: Significant Product Loss and Low Recovery

Symptom: The final mass of your purified, dry product is substantially lower than theoretically expected, even after accounting for impurities.

Causality:

-

Multiple Transfers: Each transfer of the material (from flask to funnel, etc.) results in some mechanical loss.

-

Overly Aggressive Washing: Washing crystals with a solvent in which the product has moderate solubility will dissolve a portion of your product.

-

Decomposition: As discussed in Issue 1, product can be lost to degradation on silica gel.

-

Incomplete Extraction: During the initial aqueous workup, if the pH is not optimal or an insufficient volume of organic solvent is used, a significant amount of product may remain in the aqueous layer.[6]

Solutions:

-

Optimize Extraction: Ensure the aqueous layer is extracted multiple times (e.g., 3x with an appropriate volume of solvent) to maximize recovery. Check that the pH of the aqueous layer is adjusted to ensure the compound is in its neutral, most organic-soluble form.[6]

-

Use Cold Solvents for Washing: When washing filtered crystals during recrystallization, always use a minimal amount of ice-cold solvent. The product's solubility will be significantly lower at reduced temperatures.[6]

-

Re-extract Filtrate: If you suspect significant product loss in your recrystallization filtrate, you can concentrate the filtrate and re-purify it by column chromatography to recover a second crop of the product.

Detailed Purification Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed to minimize degradation and provide efficient separation.

-

Prepare the Slurry: In a beaker, add 100g of silica gel to ~400 mL of your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate). To this slurry, add 4 mL of triethylamine (Et₃N) and stir for 15-20 minutes.

-

Pack the Column: Carefully pour the slurry into your column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.

-

Load the Sample: Dissolve your crude 2-Methyl-3-oxo-3-(m-tolyl)propanenitrile in a minimal amount of dichloromethane or your eluent. For best results, adsorb the crude product onto a small amount of silica gel (~2-3x the mass of the crude product), evaporate the solvent until a dry powder is formed, and carefully add this powder to the top of the packed column.

-

Elute: Begin elution with your starting solvent mixture, gradually increasing the polarity as needed while collecting fractions. Monitor the elution using TLC.

-

Isolate: Combine the pure fractions, and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed under vacuum.

Protocol 2: Purification by Binary Solvent Recrystallization

This protocol is ideal for removing small amounts of closely related impurities after an initial chromatographic pass or for moderately pure crude material.

-

Solvent Selection: Place a small amount of crude material in a test tube. Add a few drops of a "good" solvent (e.g., Ethyl Acetate) to dissolve it. Then, add a "poor" solvent (e.g., Hexane) dropwise until the solution turns cloudy. This confirms the solvent pair is suitable.[5]

-

Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum required amount of hot ethyl acetate.

-

Induce Cloudiness: While the solution is still hot, slowly add hexane dropwise with swirling until a persistent slight turbidity is observed.

-

Clarify and Cool: Add 1-2 drops of hot ethyl acetate to make the solution clear again. Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this time.

-

Crystal Growth: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.

-

Isolation: Quickly filter the cold suspension through a Büchner funnel. Wash the collected crystals with a small amount of ice-cold hexane.

-

Drying: Dry the crystals under high vacuum to remove all residual solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 2-Methyl-3-oxo-3-(m-tolyl)propanenitrile? A1: Depending on the synthetic route, common impurities include unreacted starting materials (e.g., m-toluic acid ester and propionitrile), catalysts, and solvent residues.[3] Side-products from aldol-type self-condensation or hydrolysis of the nitrile can also be present, especially after a harsh workup.

Q2: How should I handle and store the purified compound to prevent degradation? A2: 2-Methyl-3-oxo-3-(m-tolyl)propanenitrile, like many reactive nitriles, should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) if possible.[7] Store it in a cool, dark, and dry place, such as a refrigerator or freezer, to minimize degradation over time. Avoid contact with strong acids, bases, and oxidizing agents.[8][9]

Q3: My compound is a yellow oil/low-melting solid, even after purification. Is this normal? A3: While some β-ketonitriles are solids, many can be oils or low-melting solids at room temperature, especially if even trace amounts of solvent or impurities are present.[10] Color can be indicative of trace impurities. If NMR and HPLC analysis show high purity (>95%), the physical state may be inherent to the molecule. An activated carbon treatment during workup can sometimes remove colored impurities.[3]

Q4: What is the best way to monitor reaction completion and purification progress? A4: Thin Layer Chromatography (TLC) is the most common and effective technique. Use a UV lamp (254 nm) for visualization. Staining with potassium permanganate (KMnO₄) can also be effective as the keto group can be oxidized. For quantitative purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the standard methods.[10]

General Purification and Analysis Workflow

Caption: A generalized workflow for the purification and analysis of the target compound.

References

- Benchchem.

- University of Colorado Colorado Springs.

- Benchchem. A Comparative Analysis of Green Chemistry Approaches for β-Ketonitrile Synthesis.

- University of Prince Edward Island. Standard Operating Procedures for Working with Dangerously Reactive Chemicals.

- Acrylonitrile Producers Committee. Acrylonitrile.

- Cooperative Organic Chemistry Student Laboratory Manual.

- Organic Chemistry Portal. Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile).

- Sigma-Aldrich.

- Google Patents.

- Cooperative Organic Chemistry Student Laboratory Manual. Isolation and Purification of Organic Compounds Extraction (Expt #2).

- University of Nevada, Reno. Chapter 5: Highly Reactive Chemicals.

- University of Rochester, Department of Chemistry. Tips & Tricks.

- Beilstein-Institut.

- Supplementary Information. Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles.

- Scribd.

- Sigma-Aldrich. 2-Methyl-3-oxo-3-phenylpropanenitrile.

- NextSDS. 2-methyl-3-oxo-3-(thiophen-3-yl)propanenitrile.

- Google Patents.

- European Pharmaceutical Review.

- PubChemLite. 2-methyl-3-oxo-3-phenylpropanenitrile (C10H9NO).

- Royal Society of Chemistry.

- ResearchGate.

- PubChem. 2-Methyl-3-oxo-3-phenylpropanenitrile.

- Tokyo Chemical Industry Co., Ltd. 3-Oxo-3-(p-tolyl)propanenitrile.

- Benchchem.

Sources

- 1. EP1316546A1 - Process for the preparation of beta-ketonitriles - Google Patents [patents.google.com]

- 2. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Purification – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. files.upei.ca [files.upei.ca]

- 9. petrochemistry.eu [petrochemistry.eu]

- 10. rsc.org [rsc.org]

Minimizing side products in 2-Methyl-3-oxo-3-(m-tolyl)propanenitrile reactions

Welcome to the technical support center for reactions involving 2-methyl-3-oxo-3-(m-tolyl)propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of side products during the synthesis and subsequent reactions of this versatile β-ketonitrile intermediate. Our approach is rooted in a deep understanding of the underlying reaction mechanisms to provide you with robust and reliable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis-Related Issues

The most common route to synthesizing 2-methyl-3-oxo-3-(m-tolyl)propanenitrile is via a Claisen-type condensation. This typically involves the acylation of the enolate of 2-methylpropanenitrile (propionitrile) with an activated form of m-toluic acid, such as an ester (e.g., methyl m-toluate) or an acyl chloride (m-toluoyl chloride), in the presence of a strong base.

Answer:

Low conversion is a frequent issue in Claisen-type condensations, especially with sterically hindered nitriles or enolizable esters. The primary cause is often an incomplete reaction due to an insufficiently strong base, suboptimal temperature, or inadequate reaction time. The equilibrium of the reaction can also be unfavorable.

Troubleshooting Protocol:

-

Base Selection: The pKa of the α-proton in 2-methylpropanenitrile is relatively high, requiring a strong, non-nucleophilic base to ensure complete deprotonation. Sodium hydride (NaH), potassium tert-butoxide (KOt-Bu), or lithium diisopropylamide (LDA) are generally more effective than alkoxides like sodium ethoxide.[1][2][3] The base must be strong enough to deprotonate the resulting β-ketonitrile product, which is more acidic than the starting nitrile, thus driving the reaction to completion.[2][4]

-

Temperature and Reaction Time: While some condensations proceed at room temperature, more challenging substrates may require elevated temperatures (e.g., 60 °C) to achieve a reasonable reaction rate.[5] However, be aware that higher temperatures can also promote the formation of side products.[5][6] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

-

Stoichiometry: A stoichiometric amount of base is necessary because the product, a β-keto ester, is more acidic and will be deprotonated by the base, which drives the reaction forward.[2]

Answer:

The presence of m-toluic acid is a strong indicator of the hydrolysis of your acylating agent. This can happen either before the reaction if the acylating agent is moisture-sensitive (like m-toluoyl chloride) or during the reaction if you are using an ester and a nucleophilic base.

Troubleshooting Protocol:

-

Moisture Control: If using m-toluoyl chloride, ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. m-Toluoyl chloride is highly reactive with water and will readily hydrolyze to m-toluic acid.[7]

-

Base-Induced Ester Hydrolysis (Saponification): If you are using an ester like methyl m-toluate as the acylating agent, the alkoxide base can act as a nucleophile and hydrolyze the ester to the corresponding carboxylate salt.[1][8] Using a non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) can mitigate this side reaction.

Data Summary: Base Selection to Minimize Saponification

| Base | Type | Nucleophilicity | Risk of Saponification |

| Sodium Ethoxide | Alkoxide | High | High |

| Potassium tert-Butoxide | Alkoxide | Moderate (sterically hindered) | Moderate |

| Sodium Hydride (NaH) | Hydride | Low | Low |

| LDA | Amide | Low | Low |

Product-Related Side Reactions

Once 2-methyl-3-oxo-3-(m-tolyl)propanenitrile is formed, it is susceptible to further reactions, especially during workup and purification.

Answer:

The formation of these two side products points to the degradation of your desired β-ketonitrile. The amide is formed via hydrolysis of the nitrile group, and the ketone is a result of subsequent decarboxylation.

-

Hydrolysis: The nitrile group can be hydrolyzed to a primary amide under both acidic and basic aqueous conditions, especially with heating.[9][10][11] This forms 2-methyl-3-oxo-3-(m-tolyl)propanamide.

-

Decarboxylation: If the hydrolysis proceeds further to the carboxylic acid (2-methyl-3-oxo-3-(m-tolyl)propanoic acid), this β-keto acid is thermally unstable and will readily lose CO₂ to form 1-(m-tolyl)propan-1-one.

Troubleshooting Workflow for Product Degradation:

Sources

- 1. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Claisen condensation - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. DK2132167T3 - PROCESS FOR THE PREPARATION OF beta-ketonitriles - Google Patents [patents.google.com]